molecular formula C13H21NO B13332698 (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine

(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine

Katalognummer: B13332698
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: ZIYAUJODRBQKCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine is an organic compound that features a cyclohexyl group substituted with a methyl group and a furan ring also substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine typically involves the reaction of 4-methylcyclohexanone with 5-methylfuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanol
  • (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanal
  • (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanoic acid

Uniqueness

(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine is unique due to the presence of both cyclohexyl and furan rings, which impart distinct chemical and physical properties. Its amine functionality also allows for diverse chemical modifications and applications.

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

(4-methylcyclohexyl)-(5-methylfuran-2-yl)methanamine

InChI

InChI=1S/C13H21NO/c1-9-3-6-11(7-4-9)13(14)12-8-5-10(2)15-12/h5,8-9,11,13H,3-4,6-7,14H2,1-2H3

InChI-Schlüssel

ZIYAUJODRBQKCP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)C(C2=CC=C(O2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.